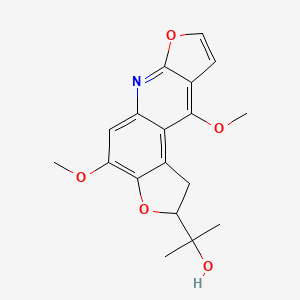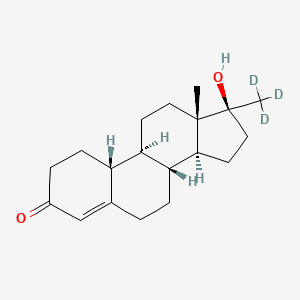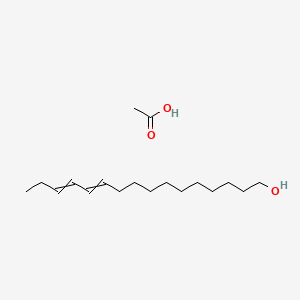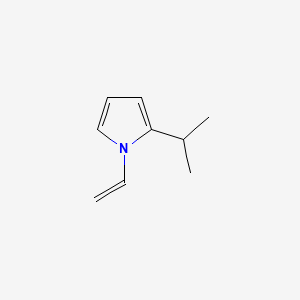
13,17-Dimethylnonacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ and a molecular weight of 436.8399 g/mol . It is a branched alkane, specifically a dimethyl derivative of nonacosane. This compound is notable for its presence in various natural sources, including insect cuticular hydrocarbons, where it plays a role in chemical communication and protection against desiccation .
准备方法
The synthesis of 13,17-Dimethylnonacosane can be achieved through several methods. One common approach involves the C-alkylation of a suitable precursor, followed by ionic hydrogenation and decarboxylation reactions . This method is advantageous for large-scale production due to its cost-effectiveness and simplicity. Industrial production methods often utilize similar synthetic routes, ensuring high yields and purity of the final product.
化学反应分析
13,17-Dimethylnonacosane undergoes various chemical reactions typical of alkanes. These include:
Oxidation: Under specific conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like chlorinated or brominated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid, and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the reaction conditions and the specific reagents used .
科学研究应用
13,17-Dimethylnonacosane has several applications in scientific research:
Biology: Insect studies utilize this compound to understand chemical communication and mating behaviors.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
作用机制
The mechanism of action of 13,17-Dimethylnonacosane in biological systems involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone, binding to olfactory receptors and triggering behavioral responses. The molecular pathways involved include signal transduction mechanisms that lead to changes in behavior or physiology .
相似化合物的比较
13,17-Dimethylnonacosane can be compared to other similar compounds such as 11,13-Dimethylheptacosane and 3,15-Dimethylnonacosane . These compounds share similar structural features but differ in the position of the methyl groups. The unique positioning of the methyl groups in this compound contributes to its specific chemical properties and biological activities, making it distinct from its analogs .
属性
CAS 编号 |
69188-53-0 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
13,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-19-21-23-26-30(3)28-25-29-31(4)27-24-22-20-18-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI 键 |
XSGSCZPMXWZPCT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


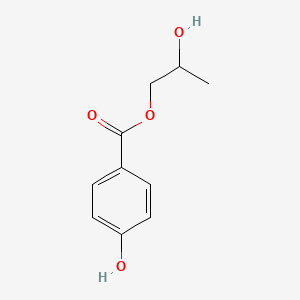
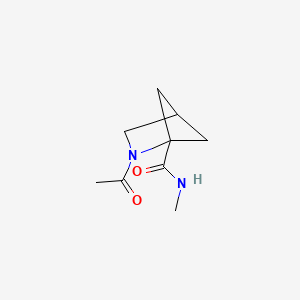
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
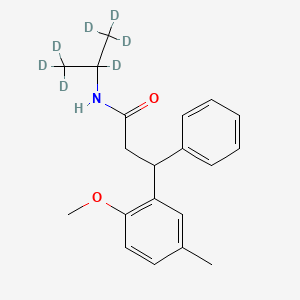
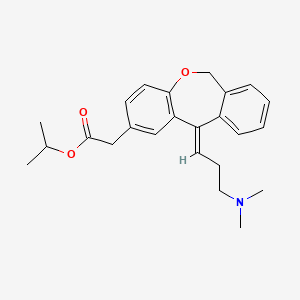
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
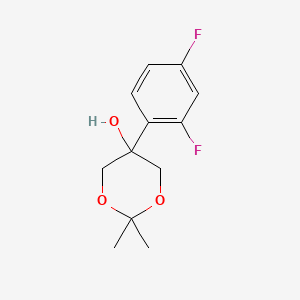

![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
